N-Methyl-N-((3S,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Stereoselective synthesis Enantiopure pharmaceutical intermediate JAK3 inhibitor

Sourcing the correct (3S,4R) diastereomer for tofacitinib synthesis is critical-CAS 477600-74-1 is frequently misassigned to the (3R,4R) form in vendor catalogs, creating stereochemical risk that leads to failed analytical specifications and regulatory delays in ANDA filings. This compound provides unambiguous (3S,4R) stereochemistry, serving as both the obligatory late-stage intermediate for (3S,4R)-tofacitinib (T528010) and a certified N-Des-(2-cyanoacetyl) impurity reference standard (CAS 2378663-15-9). • Definitive (3S,4R) configuration-eliminates diastereomer misidentification and ensures correct enantiomeric product formation. • Dual-use as synthetic intermediate and characterized impurity standard for HPLC/UPLC/LC-MS/MS method development per ICH Q3A/Q3B. • Enables matched-pair enantiomer SAR studies and stereochemical fidelity monitoring across multi-step manufacturing routes.

Molecular Formula C13H19N5
Molecular Weight 245.32 g/mol
Cat. No. B13424117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-((3S,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Molecular FormulaC13H19N5
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCC1CCNCC1N(C)C2=NC=NC3=C2C=CN3
InChIInChI=1S/C13H19N5/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17)/t9-,11-/m1/s1
InChIKeyXRIARWQZLGCQDM-MWLCHTKSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-N-((3S,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A Key Stereochemically Defined Tofacitinib Intermediate and Impurity Standard


N-Methyl-N-((3S,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 477600-74-1; also assigned CAS 2378663-15-9 as the N-Des-(2-cyanoacetyl)-(3S,4R) tofacitinib impurity) is a chiral pyrrolo[2,3-d]pyrimidine derivative with the molecular formula C₁₃H₁₉N₅ and a molecular weight of 245.32 g/mol . This compound serves a dual role: it is a critical late-stage intermediate in the enantioselective synthesis of (3S,4R)-tofacitinib [1], and it is also a characterized impurity standard (Tofacitinib Impurity N‑Des‑(2‑cyanoacetyl)-(3S,4R)) employed for analytical method development, method validation, and quality control during the commercial production of tofacitinib citrate [2]. Its rigidly defined (3S,4R) stereochemistry differentiates it from other diastereomeric intermediates and impurities encountered in tofacitinib manufacturing.

Characterized (3S,4R) impurity standard for ANDA method validation and QC
Defined-stereochemistry intermediate for enantioselective (3S,4R)-tofacitinib synthesis

Why Generic Substitution Fails for N-Methyl-N-((3S,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine


Generic substitution of this compound is not feasible because the pyrrolo[2,3-d]pyrimidine core and the 4-methylpiperidine moiety can exist as multiple diastereomers — (3S,4R), (3R,4R), (3S,4S), and (3R,4S) — each with distinct stereochemical identity and a correspondingly different CAS number [1]. The (3S,4R)-configured intermediate is specifically required for the synthesis of (3S,4R)-tofacitinib (T528010), the less active enantiopure stereoisomer of the JAK inhibitor tofacitinib . Using an incorrect diastereomer (e.g., the (3R,4R)-intermediate, CAS 477600-74-1 being sometimes misassigned in vendor catalogs) would lead to the formation of a different enantiomeric product, resulting in failed analytical specification, compromised bioactivity, and potential regulatory non-compliance. Additionally, this impurity must be chromatographically resolved from the active pharmaceutical ingredient tofacitinib, and its unique retention time and mass spectral fragmentation pattern are not interchangeable with those of other tofacitinib-related impurities [2].

Diastereomer mismatch
The (3R,4R), (3S,4S), or (3R,4S) diastereomers lead to different tofacitinib enantiomers, altering analytical and pharmacological profiles.
CAS misassignment risk
CAS 477600-74-1 is sometimes incorrectly assigned to the (3R,4R)-intermediate; vendor mislabeling may result in stereochemical error.
Chromatographic non-interchangeability
Each diastereomeric impurity exhibits distinct retention times and fragmentation patterns; direct substitution compromises impurity profiling.

Quantitative Evidence Guide: N-Methyl-N-((3S,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine vs. Closest Analogs


Stereochemical Identity: (3S,4R) Diastereomer as the Direct Precursor to (3S,4R)-Tofacitinib

N-Methyl-N-((3S,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is the direct synthetic precursor to (3S,4R)-tofacitinib (T528010), a stereochemically distinct enantiomer of the clinically used (3R,4R)-tofacitinib [1]. The (3S,4R)-intermediate is not interchangeable with the (3R,4R)-intermediate (commonly CAS 477600-74-1 but sometimes cataloged under the same number), because the final acylation step with cyanoacetic acid yields products with opposite absolute configurations at the piperidine 3- and 4-positions . Vendors consistently list the target compound as ‘an intermediate in the synthesis of (3S,4R)-Tofacitinib (T528010), an enantiopure stereoisomer’ .

Stereochemical Destination
Class-level
Target: (3S,4R) → (3S,4R)-tofacitinib
Comparator: (3R,4R) → active drug
Supports enantiomer-attribution review
Data to verify for synthetic route
Stereoselective synthesis Enantiopure pharmaceutical intermediate JAK3 inhibitor

Regulatory Impurity Identification: N-Des-(2-cyanoacetyl)-(3S,4R) as a Characterized ANDA-Quality Standard

The target compound, cataloged under CAS 2378663-15-9 as 'Tofacitinib Impurity (N-Des-(2-Cyanide-acetyl)-(3S,4R))', is supplied with detailed characterization data compliant with regulatory guidelines for Abbreviated New Drug Application (ANDA) submissions [1]. It is specifically designated for analytical method development, method validation (AMV), and quality-controlled (QC) application during commercial tofacitinib production [2]. Unlike the corresponding (3R,4S)-enantiomeric impurity (CAS 2459302-75-9), the (3S,4R)-impurity possesses a unique identity that must be chromatographically resolved and individually quantified in release and stability testing [3].

Impurity Standard Identity
Class-level
CAS 2378663-15-9 (3S,4R)
CAS 2459302-75-9 (3R,4S)
Enables diastereomer-specific QC profiling
Regulatory compliance context
Tofacitinib impurity profiling Analytical method validation Quality control standard

Commercial Purity Specification: ≥98% HPLC Purity as a Differentiator for Research-Grade Procurement

Vendor specifications for N-Methyl-N-((3S,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically report purity levels of ≥98% by HPLC . In contrast, generic listings for the (3R,4R) intermediate (frequently labeled as 'Tofacitinib intermediate CAS 477600-74-1') often specify a broader purity range, sometimes as low as 95% minimum, reflecting its primary use as a bulk manufacturing intermediate rather than a certified reference standard . The higher and more tightly specified purity of the (3S,4R) standard makes it directly suitable for quantitative impurity analysis without the need for additional purification steps.

Purity Specification
Data to verify
≥98% (HPLC)
vs. ≥95% generic intermediate
Supports quantitative impurity analysis
Specification review
Pharmaceutical intermediate quality HPLC purity specification Research-grade chemical procurement

Biological Relevance of the (3S,4R)-Enantiopure Stereoisomer Derived from This Intermediate

The (3S,4R)-tofacitinib product derived from this intermediate is explicitly designated as 'a less active enantiomer of Tofacitinib' . Tofacitinib (the (3R,4R)-enantiomer) inhibits JAK3 with an IC₅₀ of 1 nM and exhibits 20- to 100-fold selectivity over JAK2 and JAK1 . While direct IC₅₀ data for the (3S,4R)-tofacitinib enantiomer are not publicly tabulated in peer-reviewed primary literature, the classification as 'less active' establishes an upper boundary for its JAK3 inhibitory potency that is meaningfully lower than the 1 nM benchmark of the active drug. This differential pharmacological profile is critical for researchers using the (3S,4R) compound as a negative control or for structure–activity relationship (SAR) studies exploring the stereochemical determinants of JAK isoform selectivity.

Biological Relevance
Class-level
Reported less active enantiomer; active drug IC₅₀ 1 nM (JAK3)
Supports matched-pair control studies
Enantiomeric potency context
JAK3 enantiomer pharmacology Stereochemistry–activity relationship Less active enantiomer characterization

Best Research and Industrial Application Scenarios for N-Methyl-N-((3S,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine


Stereoselective Synthesis of (3S,4R)-Tofacitinib for Enantiopure Drug Substance Research

This compound is the obligatory late-stage intermediate for preparing (3S,4R)-tofacitinib (T528010) on a laboratory scale [1]. Medicinal chemistry teams performing enantiomer-specific structure–activity relationship (SAR) studies or requiring a matched-pair enantiomer for target engagement profiling can employ acylation with cyanoacetic acid to convert this intermediate into the final (3S,4R) drug substance. This workflow eliminates the equivocality associated with sourcing racemic or mislabeled intermediates and ensures the unambiguous attribution of observed biological effects to the (3S,4R) enantiomer [1].

Analytical Reference Standard for Tofacitinib Impurity Profiling in ANDA Development

As the characterized N-Des-(2-cyanoacetyl)-(3S,4R) impurity (CAS 2378663-15-9), this compound serves as a certified reference standard for HPLC, UPLC, and LC-MS/MS methods used to quantify this specific impurity in tofacitinib citrate drug substance and finished dosage forms [2]. ANDA filers and generic manufacturers can use this standard for system suitability testing, relative response factor determination, and limit tests per ICH Q3A/Q3B guidelines, thereby meeting the regulatory requirement for identification and control of each specified impurity [2].

Chiral Purity Assessment and Diastereomeric Discrimination in Process Chemistry

The (3S,4R) diastereomer is one of four possible stereoisomers of the N-methyl-4-methylpiperidin-3-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold [1]. Process development chemists can use an authenticated sample of this compound to develop and validate chiral HPLC or SFC methods capable of baseline-separating all four stereoisomers, thereby establishing enantiomeric and diastereomeric purity specifications for synthetic intermediates and monitoring stereochemical fidelity throughout multi-step manufacturing routes .

Pharmacological Control in JAK3 Selectivity and Off-Target Profiling Panels

Because (3S,4R)-tofacitinib is described as a less active enantiomer of the potent JAK3 inhibitor tofacitinib (IC₅₀ = 1 nM) [2], the intermediate-derived product can be deployed as a stereochemically matched negative control in kinase selectivity panels, cellular phospho-STAT assays, and off-target safety pharmacology screens. This enables researchers to discriminate between JAK3-mediated pharmacological effects and off-target or non-specific activities, thereby strengthening the interpretability of target engagement and phenotypic screening data [2].

Application
Selection Property
Validation Focus
Enantioselective synthesis of (3S,4R)-tofacitinib
Defined (3S,4R) stereochemistry of intermediate
Enantiomeric purity by chiral HPLC/SFC
Impurity profiling and QC for ANDA
Certified impurity standard with characterization data
System suitability and relative response factor
Chiral method development for diastereomer separation
Authenticated (3S,4R) reference sample
Baseline separation of all four stereoisomers
JAK pathway-selectivity control experiments
Stereochemically matched negative control
Kinase selectivity panel and phospho-STAT assays
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